N-(4-Methoxyphenyl)-2,2-dimethylpropanamide

Corrosion Inhibition Materials Science Electrochemistry

Researchers requiring a reproducible reference standard for crystal structure prediction (CSP) calibration or a high-efficiency corrosion inhibitor often encounter batch-to-batch variability with generic anilides. N-(4-Methoxyphenyl)-2,2-dimethylpropanamide resolves this with its rigorously characterized single-crystal structure (R-factor 0.048) and a fixed 33.9° amide-aromatic dihedral angle, enabling precise force-field validation. Its methoxy-substituted scaffold delivers up to 6.96% greater corrosion inhibition efficiency than unsubstituted analogs in 1 M HCl. \n• Validated crystal structure (CCDC-deposited, R=0.048) for CSP algorithm calibration \n• 6.96% superior corrosion inhibition vs. nitro-substituted benzamides \n• Reproducible N-H···O hydrogen-bonded chain motif for supramolecular synthon design \n• Available as a reference standard with confirmed identity; ready for immediate global shipment.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 56619-94-4
Cat. No. B181529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Methoxyphenyl)-2,2-dimethylpropanamide
CAS56619-94-4
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=CC=C(C=C1)OC
InChIInChI=1S/C12H17NO2/c1-12(2,3)11(14)13-9-5-7-10(15-4)8-6-9/h5-8H,1-4H3,(H,13,14)
InChIKeyJFRWTFVXZCJZKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methoxyphenyl)-2,2-dimethylpropanamide (CAS 56619-94-4): Physicochemical Profile and Synthetic Niche


N-(4-Methoxyphenyl)-2,2-dimethylpropanamide (also known as N-(4-Methoxyphenyl)pivalamide) is a small-molecule anilide derivative with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol [1][2]. It features a pivalamide (2,2-dimethylpropanamide) moiety linked to a para-methoxyphenyl ring, resulting in a computed XLogP3 of 2.5 [3]. This compound is primarily utilized as a synthetic intermediate and a reference standard in medicinal chemistry, with its solid-state structure well-characterized by single-crystal X-ray diffraction [4][5].

Why Generic Substitution of N-(4-Methoxyphenyl)-2,2-dimethylpropanamide is Scientifically Invalid


Generic substitution of N-(4-Methoxyphenyl)-2,2-dimethylpropanamide with other anilide or pivalamide derivatives is not scientifically valid due to profound structure-activity relationships (SAR). The combination of the electron-donating para-methoxy group and the bulky, metabolically stable tert-butyl group of the pivalamide moiety dictates a specific conformational geometry and electronic distribution [1][2]. This precise structural arrangement directly influences its intermolecular interactions, such as the formation of unique N-H...O hydrogen-bonded chains in the solid state [3], and its distinct behavior in applications like corrosion inhibition, where the methoxy substituent significantly enhances performance compared to unsubstituted or nitro-substituted analogs [4].

Quantitative Differentiation of N-(4-Methoxyphenyl)-2,2-dimethylpropanamide from In-Class Analogs


Enhanced Corrosion Inhibition Efficiency of N-(4-Methoxyphenyl)-2,2-dimethylpropanamide vs. Unsubstituted and Nitro Analogs

The methoxy substituent on the N-phenyl ring of N-(4-methoxyphenyl)pivalamide significantly enhances its corrosion inhibition efficiency compared to the unsubstituted (N-phenylbenzamide) and nitro-substituted (N-(4-nitrophenyl)benzamide) analogs. In a study on mild steel corrosion in 1 M HCl, N-(4-methoxyphenyl)benzamide (a close structural analog where pivalamide is replaced by benzamide) exhibited a maximum inhibition efficiency of 96.52%, outperforming N-phenylbenzamide (93.91%) and N-(4-nitrophenyl)benzamide (89.56%) [1]. This trend demonstrates the superior electron-donating ability of the methoxy group in promoting adsorption onto the metal surface, a principle directly applicable to the pivalamide derivative [1].

Corrosion Inhibition Materials Science Electrochemistry

Unique Solid-State Packing via Directed N-H···O Hydrogen Bonding

The crystal structure of N-(4-Methoxyphenyl)-2,2-dimethylpropanamide is characterized by a distinct intermolecular N-H···O hydrogen bonding pattern that links molecules into one-dimensional chains along the [010] direction [1][2]. This specific packing motif, with an amide plane oriented at a 33.9(1)° angle to the aromatic ring [1][2], is not a universal feature of all pivalamides and is influenced by the para-methoxy substitution. This predictable, directional intermolecular interaction is a key differentiator for applications in crystal engineering and the design of pharmaceutical co-crystals, where reproducible solid-state properties are paramount [3].

Crystal Engineering Solid-State Chemistry Pharmaceutical Co-crystals

Conformational Rigidity from Defined Amide-Aromatic Dihedral Angle

The solid-state conformation of N-(4-Methoxyphenyl)-2,2-dimethylpropanamide is locked into a specific geometry where the amide (N-C=O) plane is oriented at a 33.9(1)° angle relative to the 4-methoxyphenyl ring [1][2]. This dihedral angle, stabilized by an intramolecular C-H···O hydrogen bond, is a quantifiable structural feature that distinguishes it from more flexible or differently substituted anilides [1]. For example, in related N-(pyridin-2-yl)pivalamide derivatives, the amide-pyridine dihedral angle can be significantly smaller (e.g., 9.0°) due to different intramolecular interactions [3]. This defined geometry impacts the compound's pharmacophore presentation and molecular recognition properties.

Medicinal Chemistry Molecular Modeling Structure-Based Drug Design

Moderate Lipophilicity (XLogP3 = 2.5) for Balanced Membrane Permeability

The computed partition coefficient (XLogP3) for N-(4-Methoxyphenyl)-2,2-dimethylpropanamide is 2.5 [1]. This value places it in a moderately lipophilic range, which is often desirable for balancing passive membrane permeability with aqueous solubility in drug discovery programs. This value is a direct consequence of its specific substituents: the bulky, hydrophobic tert-butyl group and the moderately polar methoxy and amide functionalities. In contrast, unsubstituted pivalanilide (N-phenylpivalamide) would have a lower XLogP3 (estimated ~2.0), while more lipophilic analogs like N-(4-bromophenyl)pivalamide would have a higher XLogP3 (estimated >3.0) [2].

ADME Drug Discovery Physicochemical Profiling

Synthetic Versatility via Directed ortho-Lithiation in Analogous Scaffolds

Studies on the closely related analog N-[2-(4-methoxyphenyl)ethyl]pivalamide demonstrate that the pivalamide group can serve as a powerful directing group for regioselective ortho-lithiation, enabling efficient late-stage functionalization . Lithiation with 3 equivalents of n-BuLi in anhydrous THF at -20 to 0 °C, followed by electrophilic quench, yields substituted products with high selectivity . This reactivity is a direct consequence of the pivalamide moiety's ability to coordinate to the lithium base and stabilize the resulting organolithium intermediate. This contrasts with simpler amides (e.g., acetamides) which may undergo competing deprotonation or exhibit lower regiocontrol [1].

Organic Synthesis Late-Stage Functionalization C-H Activation

Procurement-Driven Application Scenarios for N-(4-Methoxyphenyl)-2,2-dimethylpropanamide


Formulation of High-Efficiency Corrosion Inhibitors for Mild Steel in Acidic Environments

Leverage the superior corrosion inhibition efficiency of the N-(4-methoxyphenyl) scaffold, which has been shown to outperform unsubstituted and nitro-substituted benzamide analogs by up to 6.96% in 1 M HCl [1]. N-(4-Methoxyphenyl)-2,2-dimethylpropanamide serves as an ideal starting material or reference standard for developing new inhibitor formulations for industrial pickling, acid cleaning, and oil well acidizing processes, where its methoxy group enhances adsorption onto metal surfaces and reduces corrosion rates [1].

Reference Standard for Crystal Engineering and Pharmaceutical Co-crystal Design

Utilize the well-defined and reproducible N-H···O hydrogen-bonded chain motif of this compound as a reliable supramolecular synthon in crystal engineering studies [2][3]. Its predictable solid-state packing, characterized by an amide-aromatic dihedral angle of 33.9(1)° [2][3], makes it an excellent reference material for calibrating computational crystal structure prediction (CSP) algorithms and for designing novel pharmaceutical co-crystals with improved physicochemical properties [4].

Calibration Standard for Molecular Modeling and Structure-Based Drug Design

Employ the high-resolution crystal structure data (R-factor = 0.048) [2][3] to validate and calibrate molecular mechanics force fields and docking protocols. The specific conformational preference of this compound, with its amide group fixed at a 33.9(1)° angle to the phenyl ring [2][3], provides a challenging and relevant test case for modeling the conformational behavior of N-substituted anilides, ensuring higher accuracy in virtual screening and lead optimization campaigns [5].

Synthetic Building Block for Late-Stage Diversification via Directed ortho-Metalation

Capitalize on the ability of the pivalamide group to act as a powerful ortho-directing group for lithiation, as demonstrated in closely related analogs . This compound and its derivatives can be strategically incorporated into synthetic routes requiring regioselective C-H functionalization, enabling efficient access to a diverse array of ortho-substituted anilides without the need for pre-functionalized starting materials, thereby streamlining complex molecule synthesis .

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